Atosiban Versus Beta-Adrenergic Agonists: 10-Fold Lower Maternal Cardiovascular Adverse Event Rate with Equivalent Tocolysis
In the largest tocolytic head-to-head study conducted to date (three multinational, multicentre, double-blind RCTs; n = 733), atosiban demonstrated tocolytic effectiveness equivalent to beta-adrenergic agonists (ritodrine, salbutamol, or terbutaline) while producing a dramatically lower incidence of maternal cardiovascular adverse events. At 48 hours, 88.1% of atosiban-treated women versus 88.9% of beta-agonist-treated women remained undelivered (P = 0.99), and at 7 days the figures were 79.7% versus 77.6% (P = 0.28) [1]. Crucially, maternal cardiovascular adverse events occurred in 8.3% of atosiban patients versus 81.2% of beta-agonist patients (P < 0.001), representing an approximately 10-fold reduction, and treatment discontinuation due to side effects was 1.1% versus 15.4% (P = 0.0001) [1]. A separate randomized Taiwanese study confirmed 0% tachycardia with atosiban versus 18.18% with ritodrine [2].
| Evidence Dimension | Maternal cardiovascular adverse event rate and treatment tolerability (combined endpoint: adverse events leading to discontinuation) |
|---|---|
| Target Compound Data | Cardiovascular adverse events: 8.3% (30/363); Discontinuation due to side effects: 1.1% (4/363) |
| Comparator Or Baseline | Beta-adrenergic agonists (ritodrine, salbutamol, terbutaline): Cardiovascular adverse events: 81.2% (308/379); Discontinuation: 15.4% (58/379) |
| Quantified Difference | Cardiovascular AE risk ratio: 0.10 (90% relative risk reduction); P < 0.001. Discontinuation OR ≈ 0.07; P = 0.0001 |
| Conditions | Three multinational, multicentre, double-blind RCTs; n = 733 women at 23–33 weeks gestation; i.v. atosiban bolus 6.75 mg → 300 µg/min × 3 h → 100 µg/min up to 48 h vs. i.v. beta-agonist titrated; Worldwide Atosiban versus Beta-agonists Study Group, BJOG 2001 |
Why This Matters
For procurement decisions in obstetric clinical settings, atosiban's near-absence of cardiovascular toxicity eliminates a major class-wide liability of beta-agonists (tachycardia, palpitations, pulmonary edema), directly reducing maternal ICU admissions and treatment failures from intolerance, without sacrificing tocolytic efficacy.
- [1] Worldwide Atosiban versus Beta-agonists Study Group. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. BJOG. 2001;108(2):133-142. doi:10.1111/j.1471-0528.2001.00043.x. PMID: 11236112. View Source
- [2] Lin CH, Lin SY, Shyu MK, Chen SU, Lee CN. Randomized trial of oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of spontaneous preterm labor in Taiwanese women. J Formos Med Assoc. 2009;108(6):493-501. doi:10.1016/S0929-6646(09)60098-X. PMID: 19515612. View Source
